N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(11-18-6-3-5-17-4-1-2-7-21(17)18)24-13-16-10-20(14-23-12-16)19-8-9-26-15-19/h1-10,12,14-15H,11,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNTVAPJHJKQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure incorporates a furan ring, a pyridine ring, and a naphthalene moiety, which contributes to its diverse biological properties.
- Molecular Formula: C22H18N2O2
- Molecular Weight: 342.398 g/mol
- Purity: Typically around 95%.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy can be assessed through metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | 0.5 - 0.75 |
| Escherichia coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
The compound has shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression, leading to reduced cell viability.
- Induction of oxidative stress : Increased reactive oxygen species (ROS) levels contribute to cancer cell death.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of prolyl oligopeptidase (POP), which is involved in neuropeptide regulation.
- Biofilm Disruption : The compound interferes with quorum sensing pathways, reducing biofilm formation and enhancing the effectiveness of existing antibiotics .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The findings indicated that the compound exhibited potent activity against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Research
Another investigation focused on the anticancer properties of the compound in vitro against breast cancer cell lines. The results showed that treatment with this compound resulted in significant dose-dependent reductions in cell viability, with IC50 values indicating strong cytotoxic effects .
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound featuring furan, pyridine, and naphthalene aromatic systems. The compound has applications in medicinal chemistry and materials science because of its structural complexity and adaptability in synthetic applications.
Potential Biological Activities
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide has potential antimicrobial and anticancer properties, making it a candidate for drug development. Its mechanisms of action relate to its ability to interact with biological targets, such as enzymes and receptors involved in disease pathways. Studies are underway to clarify these interactions and assess the compound's efficacy in therapeutic contexts.
Studies on the interactions of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide with biological targets are crucial for understanding its pharmacological potential. Preliminary investigations suggest that the compound may bind to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. Further research is needed to clarify these interactions and their implications for drug design.
Structural Features and Similar Compounds
The uniqueness of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide lies in its combination of three distinct aromatic systems, which imparts unique chemical and biological properties not found in the simpler analogs.
Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Furan-2-carboxylic acid | Contains a furan ring | Simpler structure without additional aromatic systems |
| 3-Pyridinemethanol | Contains a pyridine moiety | Lacks the furan and naphthalene components |
| 1-Naphthylacetic acid | Contains a naphthalene moiety | Does not incorporate furan or pyridine rings |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Naphthalene-Acetamide Motifs
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide and N-(3,5-dichlorophenyl)-2-(naphthalen-1-yl)acetamide (from ) share the 2-(naphthalen-1-yl)acetamide backbone but differ in the aryl substituents on the nitrogen. These compounds exhibit reduced steric hindrance compared to the target compound due to the absence of the pyridinylmethyl group.
Pyridine-Containing Acetamides in Enzyme Inhibition
Pyridine-based acetamides such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) () demonstrate strong binding affinities (better than −22 kcal/mol) to the SARS-CoV-2 main protease. These compounds interact with residues HIS163, ASN142, and GLN189 via hydrogen bonds.
Heterocyclic Systems with Furan and Triazole/Oxadiazole Cores
Compounds like 2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide () and 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide () integrate furan with oxadiazole or thienopyrimidine cores. These systems exhibit enhanced metabolic stability compared to simpler furan-pyridine hybrids due to rigid heterocyclic scaffolds. However, the target compound’s pyridine-furan linkage may offer a balance between flexibility and target engagement .
Substituent Effects on Bioactivity
Nitro-substituted derivatives (e.g., 6b and 6c in ) show distinct IR and NMR profiles due to electron-withdrawing nitro groups, which polarize the acetamide carbonyl and increase hydrogen-bonding capacity. In contrast, the target compound’s naphthalene and furan groups may prioritize hydrophobic interactions over polar binding .
Research Implications and Gaps
Future studies should prioritize synthesizing the target molecule and evaluating its binding affinity, solubility, and pharmacokinetic profile relative to these analogs.
Q & A
Q. How can the naphthalene moiety be modified to enhance solubility without losing activity?
- Methodology :
- Sulfonation or PEGylation : Introduce –SO₃H or polyethylene glycol chains at the naphthalene 2-position ( suggested sulfone groups for agricultural chemistry) .
- LogP measurement : Use shake-flask assays to quantify partition coefficients pre/post modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
